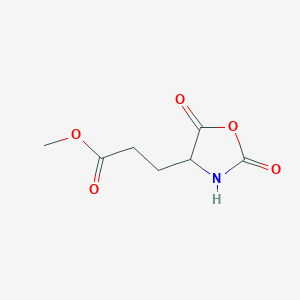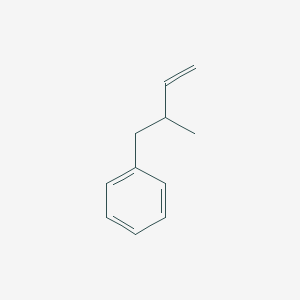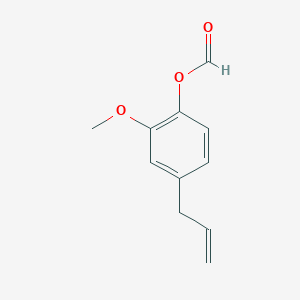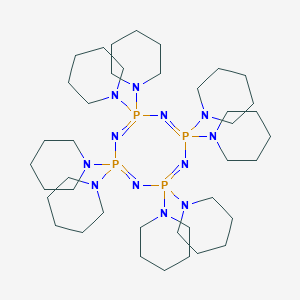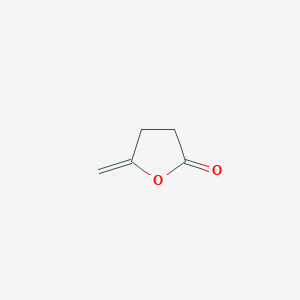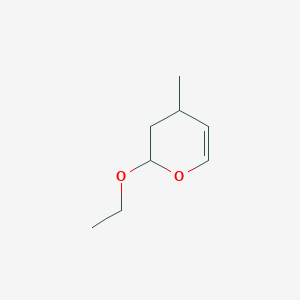
2-Ethoxy-4-methyl-3,4-dihydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-methyl-3,4-dihydropyran is a chemical compound that belongs to the family of pyran derivatives. It is commonly used in scientific research as a reagent and a building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
2-Ethoxy-4-methyl-3,4-dihydropyran has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is commonly used as a building block for the synthesis of pyran-containing compounds, which exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Additionally, 2-Ethoxy-4-methyl-3,4-dihydropyran is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction. Additionally, it can undergo various functional group transformations, such as oxidation, reduction, and substitution reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran. However, it has been reported to exhibit low toxicity in animal studies. Additionally, it has been used as a flavoring agent in the food industry, which suggests its safety for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block for the synthesis of various organic compounds. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture.
Orientations Futures
There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran. One area of research could focus on the development of new synthetic methods for the preparation of 2-Ethoxy-4-methyl-3,4-dihydropyran and its derivatives. Additionally, the biological activities and mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran could be studied to identify potential therapeutic applications. Furthermore, the use of 2-Ethoxy-4-methyl-3,4-dihydropyran in the development of new materials, such as polymers and catalysts, could also be explored.
Conclusion
In conclusion, 2-Ethoxy-4-methyl-3,4-dihydropyran is a versatile building block for the synthesis of various organic compounds. It has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran are not well understood. However, it has been reported to exhibit low toxicity in animal studies. The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture. There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran, such as the development of new synthetic methods, the study of its biological activities and mechanism of action, and its use in the development of new materials.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-4-methyl-3,4-dihydropyran involves the reaction of 4-methyl-3-penten-2-one with ethyl vinyl ether in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. The yield of the synthesis is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Propriétés
Numéro CAS |
10138-44-0 |
|---|---|
Nom du produit |
2-Ethoxy-4-methyl-3,4-dihydropyran |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
FYICJILYYFSSLQ-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C |
SMILES canonique |
CCOC1CC(C=CO1)C |
Autres numéros CAS |
10138-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



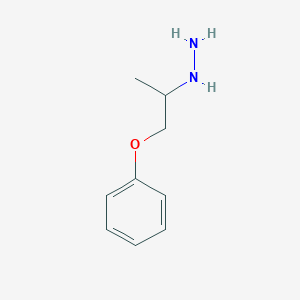
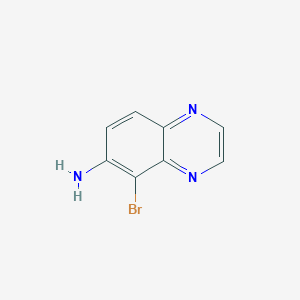
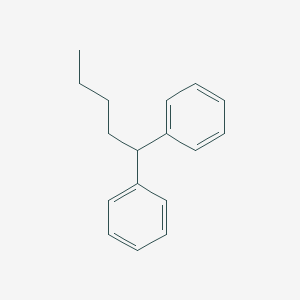

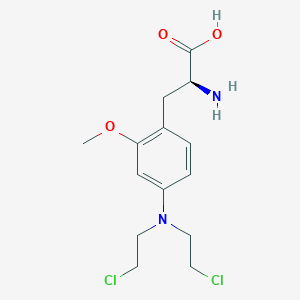
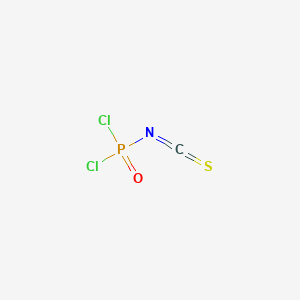
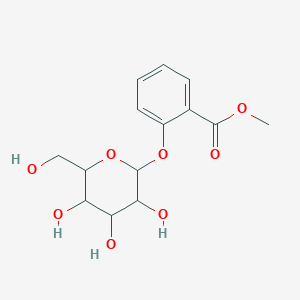
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
